2-(3-Methylphenyl)piperidine

Overview

Description

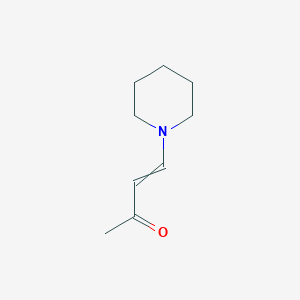

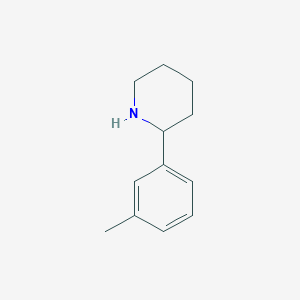

“2-(3-Methylphenyl)piperidine” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a subject of interest in recent scientific literature. The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a methylphenyl group . The compound has a molecular weight of 175.27 and its InChI Code is 1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 .

Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in a variety of chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

The physical form of “this compound” is a liquid . It has a molecular weight of 175.27 and its InChI Code is 1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 .

Scientific Research Applications

Inhibition of Macrophage Activation and Graft Rejection

A novel piperidine compound, synthesized from the antibiotic 9-methylstreptimidone, has been found to inhibit macrophage activation and suppress graft rejection in mice, suggesting potential applications in anti-inflammatory therapy and organ transplantation (Takeiri et al., 2011).

Anticancer Activity

Piperidine derivatives, specifically 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have demonstrated therapeutic efficacy against a range of hematological cancer cell lines, increasing the expression of apoptosis-promoting genes. This suggests their potential as anti-cancer agents (Ramalingam et al., 2022).

Anti-angiogenic Properties

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown to possess significant anti-angiogenic activity, suggesting their utility in cancer therapy by inhibiting blood vessel formation (Kambappa et al., 2017).

Fatty Acid Amide Hydrolase Imaging

A novel PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, has been developed for in vivo imaging of fatty acid amide hydrolase in rat and monkey brains, indicating potential applications in neurological research and drug development (Kumata et al., 2015).

CO2 Absorption Characteristics

The CO2 absorption characteristics of piperidine and its derivatives have been studied, showing that structural variations significantly affect CO2 absorption capacity and reaction products. This research has implications for carbon capture and sequestration technologies (Robinson et al., 2011).

Future Directions

Piperidines, including “2-(3-Methylphenyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research directions may include the development of more efficient synthesis methods, further exploration of their pharmacological applications, and the discovery of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

2-(3-Methylphenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Biochemical Pathways

Piperidine and its derivatives, including this compound, are known to influence several signaling pathways crucial for the establishment of cancers .

Result of Action

Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They can regulate several crucial signaling pathways essential for the establishment of cancers .

properties

IUPAC Name |

2-(3-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFXSWPGGIAPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)

![N'-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide](/img/structure/B1637234.png)

![(3-Acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B1637259.png)

![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)